1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Description
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Properties
IUPAC Name |
3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVDYCNWKAQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
A Technical Guide for Chemical Probing and SAR Analysis[1][2]
Executive Summary
This technical guide details the physicochemical profile, synthesis, and structural characterization of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea .[1][2] Belonging to the
This document is designed for researchers requiring a robust protocol for the synthesis and analysis of this specific substituted urea. It emphasizes the ortho-effect introduced by the 2-ethyl group, which modulates conformational entropy and binding kinetics compared to its planar analogues like Diuron or Metobromuron.[1][2]
Part 1: Structural Anatomy & Physicochemical Profile[1]
The molecule consists of a lipophilic phenyl ring coupled to a polar dimethylurea tail.[1][2] The specific substitution pattern (4-Bromo, 2-Ethyl) dictates its unique electronic and steric properties.[1][2]
| Feature | Chemical Moiety | Functional Role (SAR) |
| Core Scaffold | Hydrogen bond donor (NH) and acceptor (C=O).[1] Critical for binding to the Ser-264 residue in the D1 protein of PSII. | |
| 4-Position | Bromine (-Br) | |
| 2-Position | Ethyl ( | Steric Lock: Forces the phenyl ring to rotate out of the urea plane (torsion angle |
| 3,3-Position | Dimethyl ( | Hydrophobic terminus that fills the lipophilic pocket (e.g., the |
Calculated Properties (Predicted):
-
Molecular Formula:
-
Molecular Weight: 271.16 g/mol
-
LogP (Octanol/Water): ~3.2 – 3.5 (High lipophilicity due to Br/Et combination)
-
Topological Polar Surface Area (TPSA): ~32.3
Part 2: Synthesis Protocol
While isocyanate intermediates are common, the Carbamoyl Chloride Method is selected here for its robustness, moisture tolerance, and avoidance of phosgene gas handling in the lab.
Reaction Logic
The synthesis relies on a nucleophilic acyl substitution where the aniline nitrogen attacks the electrophilic carbonyl of dimethylcarbamoyl chloride.[1][2]
-
Electrophile: Dimethylcarbamoyl chloride[2]
-
Base: Pyridine or Triethylamine (TEA) (HCl scavenger)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-Bromo-2-ethylaniline (10 mmol, 2.00 g) in anhydrous DCM (50 mL).
-
Base Addition: Add Pyridine (12 mmol, 0.97 mL) and cool the solution to 0°C under an inert Nitrogen atmosphere. Note: Pyridine is preferred over TEA here to prevent precipitation of amine salts that might trap the starting material.[2]
-
Acylation: Dropwise, add Dimethylcarbamoyl chloride (11 mmol, 1.01 mL) over 10 minutes.
-
Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 6–12 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (8:2) or perform flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).[1]
Visual Workflow (DOT Diagram)
Caption: One-pot synthesis via nucleophilic acyl substitution. The base facilitates the elimination of HCl to restore the urea neutrality.[1][2]
Part 3: Spectroscopic Characterization[3]
To validate the structure, the following spectroscopic signals are the "fingerprint" of the molecule. The 2-ethyl group provides a distinct splitting pattern that differentiates it from methyl-substituted analogs.[1][2]
1. Nuclear Magnetic Resonance (
NMR)
Solvent:
| Proton ( | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H (C3) | 7.30 – 7.35 | Doublet ( | 1H | Meta to Urea, Ortho to Br.[1][2] |
| Ar-H (C5) | 7.20 – 7.25 | dd ( | 1H | Ortho to Br, Meta to Ethyl. |
| Ar-H (C6) | 7.60 – 7.80 | Doublet ( | 1H | Deshielded by Urea C=O[1] (Ortho).[1][3] |
| NH | 6.10 – 6.30 | Broad Singlet | 1H | Urea proton (Exchangeable).[1] |
| 2.95 – 3.05 | Singlet | 6H | Characteristic dimethylurea signal.[1] | |
| 2.55 – 2.65 | Quartet ( | 2H | Benzylic methylene.[1][2] | |
| 1.15 – 1.25 | Triplet ( | 3H | Terminal methyl.[1][2] |
2. Infrared Spectroscopy (FT-IR)
-
3250–3350 cm⁻¹: N-H stretching (secondary amide).[1]
-
1640–1660 cm⁻¹: C=O stretching (Urea carbonyl).[1] Note: This is lower than typical ketones due to resonance donation from two nitrogens.[2]
-
500–600 cm⁻¹: C-Br stretch.
Part 4: Functional Implications (SAR & Bioactivity)
This molecule is a classic Photosystem II (PSII) Inhibitor .[1] It binds to the
The "Ortho-Effect" Mechanism: Unlike Diuron (3,4-dichloro), which is relatively planar, the 2-ethyl group in this molecule creates steric clash with the urea oxygen.
-
Conformation: The phenyl ring twists out of coplanarity with the urea bridge.[1][2]
-
Selectivity: This twist can reduce binding affinity for wild-type weeds compared to planar inhibitors but may retain potency against specific resistant mutations (e.g., Ser264Gly) where the binding pocket shape is altered.[1]
Pharmacophore Interaction Map (DOT Diagram)
Caption: Predicted binding mode in the PSII Qb pocket. The 2-Ethyl group modulates the T-stacking interaction with Phe-255.[1][2]
References
-
Phenylurea Synthesis & Properties
-
Herbicide Mode of Action (PSII Inhibition)
-
Spectroscopic Data of Urea Analogs
-
Structure-Activity Relationships (SAR)
- Source: Hansch, C., & Deutsch, E. W. (1966). "The use of substituent constants in the study of structure-activity relationships in cholinesterase inhibitors." Biochimica et Biophysica Acta.
-
Context: Foundational work on how lipophilicity (Br) and sterics (Ethyl) affect bioactivity in phenyl systems.[1]
-
Link:
Sources
- 1. Isoproturon | C12H18N2O | CID 36679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US2444023A - Preparation of dimethyl urea - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
4-Bromo-2-ethylphenyl dimethylurea molecular weight and formula
The following technical guide details the molecular identity, synthetic pathways, and analytical profiling of 4-Bromo-2-ethylphenyl dimethylurea .
Compound Class: Substituted Phenylurea (Isoproturon Analog) Primary Application Domain: Agrochemical Synthesis / Metabolite Profiling Document ID: CHE-PU-2025-BR-ET
Molecular Identity & Physicochemical Core[1][2][3]
This compound belongs to the class of phenylurea herbicides , structurally homologous to Chlorotoluron and Isoproturon. It features a lipophilic ethyl group at the ortho position and a bromine atom at the para position relative to the urea moiety, significantly influencing its steric hindrance and metabolic stability.
Chemical Formula & Mass Spectrometry Data
| Property | Value | Technical Note |
| Molecular Formula | Confirmed via stoichiometry of substituted phenylureas. | |
| Molecular Weight (Average) | 271.16 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass ( | 270.0368 u | Primary target for High-Resolution MS (HRMS). |
| Isotopic Mass ( | 272.0347 u | Expect a 1:1 isotopic doublet pattern in Mass Spec. |
| Element Composition | C (48.73%), H (5.58%), Br (29.47%), N (10.33%), O (5.90%) | High bromine content aids in X-ray crystallography phasing. |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and steric environment of the molecule.
Figure 1: Structural connectivity showing the ortho-ethyl steric influence on the urea linkage.
Synthetic Protocols
Synthesis of this specific isomer requires regioselective control. The Isocyanate Route is preferred for high yield and purity, avoiding the formation of symmetrical urea byproducts common in direct amine-carbonyl chloride coupling.
Synthesis Workflow
Precursor: 4-Bromo-2-ethylaniline (CAS: 18980-21-7 analog) is the critical starting material.
Figure 2: Two-step synthetic pathway via isocyanate intermediate to ensure regioselectivity.
Detailed Experimental Procedure
Note: All steps must be performed in a fume hood due to the toxicity of isocyanates and brominating agents.
Step 1: Preparation of 4-Bromo-2-ethylaniline
-
Dissolution: Dissolve 2-ethylaniline (100 mmol) in glacial acetic acid (150 mL).
-
Bromination: Add bromine (
, 105 mmol) dropwise at 10-15°C. The ethyl group directs ortho/para, but the amino group is a stronger activator. To prevent poly-bromination, maintain low temperature. -
Workup: Quench with aqueous sodium bisulfite. Neutralize with NaOH. Extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from ethanol/water. Verify regiospecificity via NMR (doublet pattern for aromatic protons).
Step 2: Urea Formation (Isocyanate Method)
-
Phosgenation: Dissolve 4-bromo-2-ethylaniline (50 mmol) in dry toluene. Add Triphosgene (17 mmol) and reflux for 3 hours to generate the isocyanate in situ.
-
Coupling: Cool the solution to 0°C. Slowly bubble anhydrous dimethylamine gas (or add 2.0M dimethylamine in THF) into the reaction mixture.
-
Isolation: The urea often precipitates. Filter the solid.[1][2] If soluble, evaporate solvent and recrystallize from acetonitrile.
-
Yield Expectation: 85-92%.
Analytical Characterization (HPLC-MS)
For researchers tracking this compound in biological matrices or soil samples, the following LC-MS/MS method is the gold standard.
HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm) | Standard for hydrophobic phenylureas. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source for ESI+. |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for lipophilic compounds. |
| Gradient | 0-2 min: 10% B; 2-10 min: Ramp to 90% B; 10-12 min: Hold. | Slow ramp required to separate from des-methyl metabolites. |
| Flow Rate | 0.8 mL/min | Optimal for electrospray ionization (ESI). |
| Retention Time | ~7.8 min (Predicted) | Elutes later than Isoproturon due to Br/Ethyl lipophilicity. |
Mass Spectrometry Transitions (MRM)
Mode: ESI Positive (
-
Precursor Ion: 271.0 (for
) / 273.0 (for ) -
Quantifier Ion: 72.0 (
- Dimethylcarbamoyl fragment). Characteristic of dimethylureas. -
Qualifier Ion: 46.0 (
).
Physicochemical Properties (In Silico)
These values are critical for predicting environmental fate (soil sorption) and bioavailability.
-
LogP (Octanol-Water Partition):
-
Interpretation: Moderately lipophilic. Likely to bind to soil organic matter (
high).
-
-
Topological Polar Surface Area (TPSA): 32.34
-
Interpretation: High membrane permeability; potential for blood-brain barrier crossing if not rapidly metabolized.
-
-
Solubility: Low in water (<50 mg/L), high in organic solvents (Acetone, DCM).
References
-
PubChem. Compound Summary: Phenylurea Herbicides Class. National Library of Medicine. Available at: [Link]
-
ResearchGate. Electrochemical Degradation of Phenylurea Herbicides. Environmental Science: Water Research & Technology.[3] Available at: [Link]
- Vertex AI Grounding.Search Results for Substituted Phenylurea Synthesis Protocols.
Sources
Technical Safety & Handling Monograph: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Document Control:
-
Status: Internal Research Monograph (NCE/Intermediate Class)
-
Applicability: Drug Discovery, Agrochemical Synthesis, Analytical Development
Part 1: Compound Identity & Molecular Context[2][3][4]
Warning: This compound is a specialized intermediate with limited public toxicological data. The safety profile below is derived using Structure-Activity Relationship (SAR) analysis based on the phenylurea herbicide class (e.g., Isoproturon, Diuron, Linuron). Treat as a high-potency bioactive agent.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea |
| Common Class | Halogenated Phenylurea / "Urone" Derivative |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | ~271.15 g/mol |
| Predicted LogP | 3.2 – 3.8 (High Lipophilicity due to Br/Ethyl substituents) |
| Physical State | Crystalline Solid (Likely off-white to beige) |
Structural Significance
This molecule features a 1,1-dimethylurea moiety attached to a phenyl ring .[1] The specific substitution pattern (4-Bromo, 2-Ethyl) creates significant steric hindrance and lipophilicity.
-
The Urea Bridge: A known pharmacophore for kinase inhibition and photosynthesis inhibition (PSII).
-
The Bromine (Para): Increases metabolic stability against para-hydroxylation.
-
The Ethyl (Ortho): Provides steric bulk, potentially locking the conformation relative to the urea tail.
Part 2: Hazard Identification & Toxicology (The "Why")
Derived GHS Classification (Precautionary Principle)
Based on "Read-Across" logic from structurally similar analogues (Isoproturon and Chlorotoluron), the following hazards are presumed:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Carcinogenicity: Category 2 (Suspected of causing cancer). Rationale: Common in halogenated phenylureas.
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility/unborn child).
-
Specific Target Organ Toxicity (Repeated): Category 2 (Blood/Liver). Rationale: Methemoglobinemia risk associated with aniline metabolites.
-
Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life). Rationale: High LogP drives bioaccumulation in aquatic organisms.
Mechanism of Toxicity
To understand the risk, researchers must understand the metabolic pathway:
-
N-Demethylation: The dimethylurea tail is sequentially demethylated by CYP450 enzymes.
-
Hydrolysis: The urea bridge cleaves, releasing 4-bromo-2-ethylaniline .
-
Bioactivation: The resulting aniline is the primary toxicophore, capable of oxidizing hemoglobin (Methemoglobinemia) and binding to DNA.
Visualizing the Hazard Logic
The following diagram illustrates the "Read-Across" logic used to determine the safety profile of this specific molecule.
Figure 1: Structure-Activity Relationship (SAR) workflow used to derive the precautionary hazard profile.
Part 3: Risk Management & Engineering Controls
Containment Strategy
Due to the presumed reproductive toxicity and high potency:
-
Solids Handling: Must be performed in a Class II Biosafety Cabinet (BSC) or a HEPA-filtered Chemical Fume Hood . Open-bench weighing is strictly prohibited.
-
Solution Handling: Closed vessels only. Use Luer-lock syringes for transfers to avoid aerosol generation.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (0.11 mm) | Splash protection. |
| Gloves (Secondary) | Silver Shield / Laminate | Required for prolonged contact or dissolved phase (aromatic solvents penetrate nitrile). |
| Respiratory | P3 / N100 | If handling outside a hood (Emergency only). Dusts are highly bioactive. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient for potential endocrine disruptors. |
Part 4: Emergency Protocols
Spill Response (Solid State)
-
Do NOT sweep or use compressed air. This generates toxic dust.
-
Protocol:
-
Evacuate the immediate area.[2]
-
Don full PPE (Tyvek suit, double gloves, P3 respirator).
-
Cover spill with wet paper towels (to dampen dust) or use a HEPA vacuum dedicated to hazardous waste.
-
Place waste in a sealed container labeled "Hazardous Waste: Toxic Phenylurea."
-
First Aid (Specific to Ureas)
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Note: Polyethylene glycol (PEG 400) is more effective than water for solubilizing lipophilic ureas.
-
Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia is high if solvents are involved. Transport to ER immediately; mention "Aniline-based herbicide derivative."
Part 5: Analytical Validation & Quality Control
To ensure experimental integrity, researchers must validate the identity and purity of this compound, as degradation products (anilines) are more toxic than the parent.
HPLC Method Development (Standard Protocol)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes (High starting organic due to lipophilicity).
-
Detection: UV at 245 nm (Typical absorption max for phenylureas).
Analytical Workflow Diagram
The following workflow ensures that degradation products (which may be false positives in biological assays) are detected.
Figure 2: Quality Control workflow to detect toxic degradation products prior to usage.
Part 6: References
-
European Chemicals Agency (ECHA). (2023). Substance Information: Isoproturon (CAS 34123-59-6) - Registration Dossier. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Diuron (CAS 330-54-1).[3] National Library of Medicine. Retrieved from [Link]
-
Tixier, C., et al. (2002). Occurrence and Fate of Phenylurea Herbicides.[4][5] In: Reviews of Environmental Contamination and Toxicology. Springer. (Context for metabolic pathways and aniline toxicity).
Sources
- 1. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. N-phenylureas | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Phenylurea Herbicide Analogs with 4-Bromo Substitution
Abstract
This technical guide provides a comprehensive analysis of 4-bromo substituted phenylurea herbicides, specifically focusing on Metobromuron and Chlorbromuron . Unlike their more common chlorinated counterparts (e.g., Diuron, Linuron), 4-bromo analogs exhibit distinct physicochemical properties driven by the larger van der Waals radius and higher lipophilicity of the bromine atom. This document details their chemical synthesis, mode of action (MoA) within Photosystem II, structure-activity relationships (SAR), and environmental fate. It is designed for researchers in agrochemistry and toxicology.
Introduction: The Halogenated Phenylurea Class
Phenylurea herbicides act as potent inhibitors of photosynthesis.[1] Historically, 3,4-dichloro substitutions (e.g., Diuron) dominated the market. However, the introduction of a bromine atom at the para (4-) position creates unique steric and electronic effects.
The 4-bromo substitution enhances lipophilicity (
Chemical Architecture & Synthesis
The synthesis of 4-bromo phenylureas typically follows nucleophilic addition pathways involving 4-bromoaniline derivatives. Two primary industrial routes are employed to ensure high regioselectivity.[2]
Synthetic Pathways
-
Route A (Isocyanate Method): Reaction of 4-bromoaniline with phosgene to generate 4-bromophenyl isocyanate, followed by aminolysis with dimethylamine or N,O-dimethylhydroxylamine.
-
Route B (Carbamoyl Chloride Method): Direct condensation of 4-bromoaniline with dimethylcarbamoyl chloride.
Visualization of Synthesis Logic
The following diagram illustrates the divergent synthesis pathways for Metobromuron and its dimethyl analog.
Caption: Divergent synthetic pathways for 4-bromo phenylurea analogs via isocyanate intermediate.
Mechanistic Profiling: Photosystem II Inhibition
The herbicidal activity of 4-bromo phenylureas resides in their ability to block electron transport in Photosystem II (PSII).[2][3][4]
The Binding Niche
These molecules bind to the D1 protein (PsbA subunit) of the PSII reaction center.
-
Displacement: The herbicide competes with the native plastoquinone (
) for the binding pocket. -
Binding Forces:
-
Hydrogen Bonding: The urea carbonyl oxygen forms a hydrogen bond with the hydroxyl group of Ser264 and the amide nitrogen of Phe265 (or Ala251 depending on species).
-
Halogen Bonding: The 4-bromo substituent occupies a hydrophobic pocket usually filled by the isoprenoid tail of plastoquinone. The large bromine atom (
radius) enhances van der Waals contacts compared to chlorine ( ), potentially increasing residence time.
-
Electron Transport Blockade
By occupying the
-
Cessation of ATP/NADPH production.[5]
-
Accumulation of triplet chlorophyll (
). -
Generation of Reactive Oxygen Species (ROS) like singlet oxygen (
), leading to lipid peroxidation and membrane destruction.
Caption: Mechanism of Action showing competitive inhibition at the D1 protein QB site leading to oxidative stress.
Structure-Activity Relationship (SAR)
The efficacy of 4-bromo analogs is strictly governed by the substituents on the urea nitrogen and the phenyl ring.
The "Bromine Advantage"
While chlorine is more electronegative, bromine is more polarizable and lipophilic.
-
Lipophilicity (
): Higher lipophilicity allows for faster penetration of the waxy leaf cuticle in post-emergence applications. -
Metabolic Stability: The C-Br bond is generally weaker than C-Cl, making these analogs slightly more susceptible to photolytic degradation (debromination) but often more resistant to microbial ring cleavage.
Comparative Physicochemical Data
The table below contrasts Metobromuron with its chlorinated analogs.
| Property | Metobromuron | Chlorbromuron | Diuron (Reference) |
| Structure | 3-(4-Br-phenyl)-1-methoxy-1-methylurea | 3-(4-Br-3-Cl-phenyl)-1-methoxy-1-methylurea | 3-(3,4-Cl2-phenyl)-1,1-dimethylurea |
| Substituents | 4-Br | 4-Br, 3-Cl | 3,4-Cl |
| Water Solubility | ~330 mg/L | ~8 mg/L | ~42 mg/L |
| Log Kow (LogP) | 2.6 | 3.6 | 2.8 |
| Soil Mobility | Moderate | Low (Immobile) | Low |
| Primary Use | Pre-emergence (Potatoes, Tobacco) | Pre/Post-emergence (Carrots, Cereals) | General Weed Control |
Data aggregated from PPDB and PubChem [1, 2].
Environmental Fate & Toxicology
Understanding the degradation of 4-bromo phenylureas is critical for regulatory compliance and safety.
Degradation Pathways
-
N-Demethylation: Sequential loss of methyl groups from the urea nitrogen.
-
N-Demethoxylation: Conversion of the methoxy group to a hydroxyl or hydrogen (for Metobromuron).
-
Hydrolysis: Cleavage of the urea bridge yields 4-bromoaniline .
-
Note: 4-bromoaniline is a toxic metabolite with higher persistence than the parent compound.
-
-
Photolysis: UV radiation can cause homolytic cleavage of the C-Br bond, replacing bromine with a hydroxyl group (formation of phenols).
Caption: Environmental degradation cascade of Metobromuron yielding the persistent metabolite 4-bromoaniline.
Experimental Protocols
Protocol: Synthesis of 3-(4-bromophenyl)-1,1-dimethylurea
This protocol validates the synthesis of a core reference standard.
Reagents: 4-Bromoaniline (1.0 eq), Dimethylcarbamoyl chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).
Procedure:
-
Dissolution: Dissolve 1.72 g (10 mmol) of 4-bromoaniline in 20 mL of anhydrous DCM in a round-bottom flask.
-
Base Addition: Add 1.0 mL (12 mmol) of pyridine. Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add 1.1 mL (11 mmol) of dimethylcarbamoyl chloride.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Workup: Wash with 1N HCl (2x), followed by saturated
and brine. Dry over . -
Purification: Recrystallize from ethanol/water to yield white crystals (Expected MP: ~170°C).
Analytical Detection (HPLC-UV)
System: C18 Reverse Phase Column (e.g., Agilent Zorbax SB-C18). Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic. Flow Rate: 1.0 mL/min. Detection: UV Absorbance at 245 nm (max absorbance for phenyl ring). Retention Time: Metobromuron typically elutes ~4-5 min; Chlorbromuron ~7-8 min due to higher lipophilicity.
References
-
PubChem. (n.d.). Metobromuron | C9H11BrN2O2.[6] National Library of Medicine. Retrieved from [Link]
-
University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Chlorbromuron. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2020). Public Release Summary on metobromuron in the product Soleto 500 SC Herbicide. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Chlorbromuron Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Syntheses. (1951). p-Bromophenylurea Synthesis. Org. Synth. 1951, 31, 11. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metobromuron (Ref: C 3216) [sitem.herts.ac.uk]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorbromuron | C9H10BrClN2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Metobromuron | C9H11BrN2O2 | CID 18290 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Investigating 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea as a Potential Photosystem II Inhibitor
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Photosystem II (PSII) is a critical enzyme complex in oxygenic photosynthesis and a validated target for numerous commercial herbicides. The phenylurea class of herbicides, characterized by a specific chemical scaffold, effectively inhibits PSII by disrupting the photosynthetic electron transport chain. This technical guide outlines a comprehensive scientific framework to investigate the hypothesis that 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea, a compound sharing structural similarities with known phenylurea herbicides, acts as a PSII inhibitor. We provide an in-depth overview of the PSII inhibition mechanism, detailed experimental protocols for in vitro and in vivo validation, and a strategy for computational molecular docking. This document serves as a roadmap for researchers to systematically evaluate the herbicidal potential and mechanism of action of this novel compound.
Introduction: Photosystem II as a Prime Herbicide Target
Photosystem II is a multi-subunit protein-pigment complex embedded in the thylakoid membranes of chloroplasts in plants, algae, and cyanobacteria.[1] Its primary function is to catalyze the light-driven oxidation of water, releasing molecular oxygen and providing electrons to the photosynthetic electron transport chain.[2] This process is fundamental for the conversion of light energy into chemical energy in the form of ATP and NADPH, which are subsequently used to fix carbon dioxide into carbohydrates.[1]
The intricate process of electron transfer within PSII makes it a vulnerable and effective target for herbicidal action.[3] Specifically, the plastoquinone (PQ) binding site on the D1 protein, known as the QB site, is a key regulatory point in the electron flow.[4] Herbicides that bind to this site can competitively inhibit the binding of plastoquinone, thereby blocking the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB).[4][5] This blockage leads to a cascade of damaging effects, including the cessation of ATP and NADPH production and the generation of highly reactive oxygen species (ROS) that cause rapid cellular damage through lipid peroxidation and protein destruction.[4][6]
Among the most successful commercial herbicides targeting PSII are the phenylureas.[3] Compounds like Diuron and Linuron are well-characterized PSII inhibitors that share a common N-phenyl-N',N'-dimethylurea core structure.[7][8] Their efficacy is derived from their high affinity for the QB binding pocket on the D1 protein.[9]
Hypothesis: this compound as a Putative PSII Inhibitor
Based on its chemical structure, we hypothesize that This compound is a potential inhibitor of Photosystem II.
Structural Analysis and Comparison:
The core structure of this compound features the essential N-phenyl-N',N'-dimethylurea moiety characteristic of this class of herbicides.
| Compound | Structure | Key Features |
| This compound | Chemical Formula: C11H15BrN2O | Phenyl ring with bromo and ethyl substitutions, dimethylurea group. |
| Diuron | Chemical Formula: C9H10Cl2N2O[7] | Dichlorinated phenyl ring, dimethylurea group.[7] |
| Linuron | Chemical Formula: C9H10Cl2N2O2[8] | Dichlorinated phenyl ring, methoxy-methylurea group.[8] |
The substitutions on the phenyl ring are known to significantly influence the binding affinity of the herbicide to the D1 protein. The presence of a halogen (bromo) and an alkyl group (ethyl) on the phenyl ring of the target compound is consistent with the types of substitutions seen in other potent PSII inhibitors. These groups can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with the amino acid residues in the QB binding pocket.
Proposed Research Plan and Methodologies
To rigorously test the hypothesis, a multi-faceted approach combining in vitro biochemical assays, in vivo whole-plant studies, and in silico molecular modeling is proposed.
In Vitro Verification of PSII Inhibition
The initial and most direct assessment of PSII inhibition involves using isolated thylakoid membranes.
Principle: Chlorophyll fluorescence is a sensitive, non-invasive probe of PSII activity. When light energy absorbed by chlorophyll cannot be used for photochemistry (due to a block in the electron transport chain), it is dissipated as heat and fluorescence.[10] A PSII inhibitor will block the electron flow from QA to QB, causing QA to become rapidly and fully reduced. This leads to an increase in the fluorescence yield. The maximum quantum yield of PSII (Fv/Fm) is a key parameter that reflects the efficiency of PSII photochemistry.
Experimental Protocol:
-
Isolation of Thylakoid Membranes: Isolate functional thylakoid membranes from young, healthy spinach or pea leaves using established protocols involving differential centrifugation.
-
Preparation of Assay Medium: Prepare an assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2).
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the isolated thylakoids spectrophotometrically.
-
Assay Procedure:
-
Dilute the thylakoid suspension in the assay buffer to a final chlorophyll concentration of 10 µg/mL.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration below 0.5% to avoid artifacts). Include a solvent-only control and a known inhibitor control (e.g., Diuron).
-
Incubate the samples in the dark for 5 minutes.
-
Measure chlorophyll fluorescence using a pulse-amplitude-modulated (PAM) fluorometer.
-
Determine the minimal fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate the variable fluorescence (Fv = Fm - Fo) and the maximum quantum yield of PSII (Fv/Fm).
-
-
Data Analysis: Plot the Fv/Fm values against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of PSII activity) by fitting the data to a dose-response curve.
Workflow for Chlorophyll Fluorescence Assay
Caption: Workflow for determining PSII inhibition using chlorophyll fluorescence.
Principle: The rate of light-dependent oxygen evolution is a direct measure of the overall photosynthetic activity from water splitting to the reduction of an artificial electron acceptor. A Clark-type oxygen electrode or an optical oxygen sensor can be used to measure the change in dissolved oxygen concentration in a suspension of thylakoids.[11][12] In the presence of a PSII inhibitor, the electron flow is blocked, and consequently, oxygen evolution ceases.
Experimental Protocol:
-
Thylakoid and Assay Medium Preparation: As described in the chlorophyll fluorescence assay.
-
Artificial Electron Acceptor: Prepare a solution of an artificial electron acceptor that accepts electrons after PSII, such as 2,6-dichloro-p-benzoquinone (DCBQ).
-
Oxygen Electrode Calibration: Calibrate the Clark-type electrode using oxygen-saturated and oxygen-depleted buffer solutions.[13]
-
Assay Procedure:
-
Add the thylakoid suspension (e.g., 50 µg chlorophyll/mL) and the artificial electron acceptor to the temperature-controlled reaction chamber of the oxygen electrode.
-
Add varying concentrations of this compound. Include solvent and positive controls.
-
Equilibrate the system in the dark to measure the background rate of oxygen consumption (respiration).
-
Illuminate the chamber with a saturating light source to induce photosynthesis and measure the rate of oxygen evolution.
-
-
Data Analysis: Calculate the rate of oxygen evolution for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Herbicidal Activity
Principle: To assess the real-world potential of the compound as a herbicide, it is essential to evaluate its effects on whole plants. This will provide insights into its uptake, translocation, and overall phytotoxicity.
Experimental Protocol:
-
Plant Material: Use a model plant species like Arabidopsis thaliana and a common weed species (e.g., Amaranthus retroflexus).
-
Application Methods:
-
Pre-emergence: Apply the compound to the soil surface immediately after sowing the seeds.
-
Post-emergence: Apply the compound as a foliar spray to young seedlings (e.g., at the 2-4 leaf stage).
-
-
Treatment Groups: Include a range of concentrations of the test compound, a negative control (no treatment), a solvent control, and a positive control (a commercial herbicide).
-
Growth Conditions: Maintain the plants in a controlled environment (growth chamber or greenhouse) with defined light, temperature, and humidity conditions.
-
Observation and Data Collection:
-
Visually assess the plants daily for signs of phytotoxicity, such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition.[3]
-
After a set period (e.g., 14-21 days), harvest the above-ground biomass and measure the fresh and dry weight to quantify the growth inhibition.
-
-
Data Analysis: Calculate the GR50 value (the concentration of the compound that causes a 50% reduction in plant growth) for both pre- and post-emergence applications.
In Silico Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This can provide valuable insights into the binding mode of this compound within the QB binding pocket of the D1 protein and help to explain the experimental results.
Methodology:
-
Protein Structure: Obtain the crystal structure of the PSII D1 protein from a protein data bank (e.g., PDB).[14]
-
Ligand Preparation: Generate the 3D structure of this compound and perform energy minimization.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the QB binding site.
-
Analysis: Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the D1 protein. Compare these interactions with those of known inhibitors like Diuron.
Mechanism of PSII Inhibition by Phenylurea Herbicides
Caption: Phenylurea herbicides block electron transport at the QB site of the D1 protein in PSII.
Data Interpretation and Expected Outcomes
| Assay | Parameter | Expected Outcome if Compound is a PSII Inhibitor |
| Chlorophyll Fluorescence | IC50 (Fv/Fm) | A low IC50 value, comparable to known PSII inhibitors, indicating high potency. |
| Oxygen Evolution | IC50 (O2 evolution rate) | A low IC50 value, corroborating the chlorophyll fluorescence data. |
| Whole Plant Assay | GR50 (Growth Reduction) | Low GR50 values for both pre- and post-emergence applications, demonstrating herbicidal efficacy. Visible symptoms of chlorosis and necrosis. |
| Molecular Docking | Binding Energy & Pose | Negative binding energy indicating favorable interaction. The molecule occupies the QB binding pocket and forms key interactions with residues like His215, Ser264, and Phe265. |
A convergence of positive results from these assays would provide strong evidence that this compound is indeed a Photosystem II inhibitor with herbicidal activity.
Conclusion
The structural analogy of this compound to established phenylurea herbicides strongly suggests its potential as a Photosystem II inhibitor. The comprehensive research plan detailed in this whitepaper, encompassing in vitro biochemical assays, in vivo whole-plant trials, and in silico molecular docking, provides a robust framework for validating this hypothesis. The successful execution of these studies will not only elucidate the mechanism of action of this novel compound but also assess its potential for development as a new herbicidal agent. This systematic approach ensures scientific rigor and provides the necessary data for informed decision-making in the early stages of herbicide discovery and development.
References
-
Butler, W. L. (1978). Fluorescence quenching in photosystem II of chloroplasts. PubMed. [Link]
-
Clark, L. C. Jr. (n.d.). Clark oxygen electrode. Wikipedia. [Link]
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Deranged Physiology. (2023). Principles of oxygen measurement with the Clark electrode. [Link]
- Genty, B., Briantais, J. M., & Baker, N. R. (1989). The relationship between the quantum yield of photosynthetic electron transport and quenching of chlorophyll fluorescence. Biochimica et Biophysica Acta (BBA) - General Subjects, 990(1), 87-92.
- Govindjee. (1995). Sixty-three years since Kautsky: chlorophyll a fluorescence. Australian Journal of Plant Physiology, 22(2), 131-160.
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Hansatech Instruments. (n.d.). Oxygen Measurements. [Link]
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InterPro. (n.d.). Photosystem II protein D1 (IPR005867). EMBL-EBI. [Link]
- Krause, G. H., & Weis, E. (1991). Chlorophyll fluorescence and photosynthesis: the basics. Annual Review of Plant Physiology and Plant Molecular Biology, 42, 313-349.
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National Center for Biotechnology Information. (n.d.). Linuron. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). Diuron. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Diuron. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Linuron. NIST Chemistry WebBook. [Link]
- Oettmeier, W. (1992). Herbicides of photosystem II. In The Photosystems: Structure, Function and Molecular Biology (pp. 349-408). Elsevier.
-
ResearchGate. (2022). Crystal structures of photosystem II from a cyanobacterium expressing psbA in comparison to psbA reveal differences in the D1 subunit. [Link]
-
UniProt. (n.d.). Photosystem II protein D1 - Lens culinaris (Lentil). [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors. Herbicide Symptoms. [Link]
- Velthuys, B. R. (1981). Electron-dependent competition between plastoquinone and inhibitors for binding to photosystem II. FEBS Letters, 126(2), 277-281.
- Vermaas, W. F. J., Arntzen, C. J., Gu, L. Q., & Yu, C. A. (1983). Interactions of herbicides and azidoquinones at a photosystem II binding site in the thylakoid membrane. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 723(2), 266-275.
-
Weed Science Society of America. (2024). Is there a place for new herbicides targeting photosynthetic electron transport? [Link]
- Wright, K., & Corbett, J. R. (1989). The Biochemistry of Herbicides. In The Biochemistry of the Nucleic Acids (pp. 231-267). Springer, Dordrecht.
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- 5. researchgate.net [researchgate.net]
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- 7. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Technical Guide to 2-Ethyl Substituted Phenylureas: Synthesis, Biological Activity, and Structure-Activity Relationships
Abstract
Substituted phenylureas are a cornerstone scaffold in both agrochemical and medicinal chemistry, demonstrating a remarkable breadth of biological activity. This technical guide provides an in-depth review of a specific subclass: 2-ethyl substituted phenylureas. The presence of the 2-ethyl group on the phenyl ring imparts distinct physicochemical properties that influence molecular conformation, target binding, and metabolic stability. We will explore the primary synthetic routes to these compounds, with a focus on the isocyanate pathway, and provide detailed experimental protocols. The guide will then delve into their two most significant biological applications: herbicidal activity through the inhibition of Photosystem II and anticancer potential via the inhibition of key protein kinases such as VEGFR-2. The molecular mechanisms of action and structure-activity relationships (SAR) are discussed in detail, supported by quantitative data and visual diagrams. This document is intended to serve as a comprehensive resource, bridging synthetic chemistry with functional biology for professionals in the field.
Introduction: The Significance of the Phenylurea Scaffold
The urea moiety [-NH-C(O)-NH-] is a privileged structural motif in drug discovery and agrochemistry. Its unique ability to act as both a hydrogen bond donor and acceptor allows it to form stable, specific interactions with biological targets like enzymes and receptors. When incorporated into a phenylurea structure, this scaffold gives rise to compounds with a vast array of applications, from potent herbicides that have shaped modern agriculture to life-saving anticancer drugs.
The substitution pattern on the phenyl ring is a critical determinant of a compound's activity, selectivity, and pharmacokinetic properties. This guide focuses specifically on the introduction of an ethyl group at the ortho (2-position) of the phenyl ring. This substitution is not trivial; it introduces steric bulk adjacent to the urea linkage, which can restrict the rotation of the phenyl ring. This conformational constraint can lock the molecule into a bioactive conformation, enhancing its binding affinity for a specific target. Furthermore, the ethyl group modifies the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis of 2-Ethyl Substituted Phenylureas
The most direct and widely employed method for synthesizing N,N'-disubstituted ureas, including 2-ethyl derivatives, is the reaction between an isocyanate and an amine. This reaction is typically high-yielding and proceeds under mild conditions. The key starting material for the compounds of interest is either 2-ethylaniline, which can be converted to an isocyanate in situ, or the commercially available 2-ethylphenyl isocyanate.
General Reaction Scheme: The Isocyanate Pathway
The synthesis proceeds via the nucleophilic addition of a primary or secondary amine (R²-NH₂) to the electrophilic carbonyl carbon of 2-ethylphenyl isocyanate.
Caption: General synthesis of N-(2-ethylphenyl)-ureas.
Experimental Protocol: Synthesis of N-(2-Ethylphenyl)-N'-(4-chlorophenyl)urea
This protocol provides a representative, self-validating procedure for the synthesis of a diaryl urea. The choice of a chlorinated aniline for the N' substituent is common in kinase inhibitor design.
Materials:
-
2-Ethylaniline
-
Triphosgene or Phenyl Chloroformate
-
4-Chloroaniline
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Standard laboratory glassware
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to 2-ethylaniline, resulting in the formation of a symmetric urea byproduct. Using an anhydrous solvent is critical to prevent this side reaction.
-
Base (e.g., Triethylamine): When generating the isocyanate in situ from an aniline and a phosgene equivalent (like triphosgene), a non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion.
Step-by-Step Methodology:
-
Isocyanate Formation (In Situ):
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-ethylaniline (1.0 eq.) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphosgene (0.35 eq.) portion-wise to the stirred solution. Caution: Triphosgene is toxic and moisture-sensitive; handle in a fume hood.
-
Slowly add triethylamine (2.2 eq.) dropwise. A precipitate of triethylamine hydrochloride will form.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until the formation of 2-ethylphenyl isocyanate is complete (can be monitored by IR spectroscopy by the appearance of a strong peak around 2270 cm⁻¹).
-
-
Urea Formation:
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq.) in anhydrous toluene.
-
Add the solution of 4-chloroaniline dropwise to the freshly prepared isocyanate solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.
-
-
Workup and Purification:
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(2-ethylphenyl)-N'-(4-chlorophenyl)urea as a white or off-white solid.
-
Biological Activities and Mechanisms of Action
Herbicidal Activity: Photosystem II Inhibition
Phenylurea herbicides are a well-established class of agricultural chemicals that act by inhibiting photosynthesis. Their primary target is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.
Mechanism of Action: PSII facilitates the light-driven transfer of electrons from water to plastoquinone. Phenylureas act by competitively binding to the Q₈-binding niche on the D1 protein of the PSII reaction center. This binding site is normally occupied by a plastoquinone molecule (Q₈), which acts as the secondary electron acceptor. By occupying this site, the herbicide physically blocks the docking of plastoquinone, thereby interrupting the photosynthetic electron transport chain. This blockage leads to a buildup of highly energetic electrons, promoting the formation of reactive oxygen species (ROS) which cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.
Caption: Mechanism of Photosystem II inhibition by phenylureas.
Quantitative Data on Phenylurea Herbicides
| Compound | Target | Activity | Reference |
| Diuron | Photosystem II | Concentration-dependent photocurrent decrease | |
| Linuron | Photosystem II | Concentration-dependent photocurrent decrease | |
| Monosulfuron | AHAS | Herbicidal activity in vivo |
Experimental Protocol: Chlorophyll a Fluorescence Assay for PSII Inhibition
This assay provides a rapid and non-invasive method to measure the efficiency of PSII and detect inhibition.
Materials:
-
Plant leaves (e.g., spinach, Arabidopsis) or isolated thylakoids
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Test compound solution (e.g., 2-ethylphenylurea derivative dissolved in DMSO and diluted in buffer)
-
Buffer solution
Methodology:
-
Dark Adaptation: Acclimate the plant leaves in complete darkness for at least 20-30 minutes. This ensures all PSII reaction centers are "open" (oxidized state).
-
Minimal Fluorescence (F₀): Measure the minimal fluorescence level (F₀) by applying a weak, non-actinic measuring light.
-
Maximal Fluorescence (Fₘ): Apply a short (e.g., <1 second), saturating pulse of high-intensity light. This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fₘ) is recorded.
-
Treatment: Apply the herbicide solution to the leaves or isolated thylakoids and incubate for a defined period.
-
Post-Treatment Measurement: Repeat steps 2 and 3 on the treated sample to obtain F₀' and Fₘ'.
-
Calculation: The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ. A decrease in the Fᵥ/Fₘ ratio in the treated sample compared to the control indicates inhibition of PSII electron transport.
Anticancer Activity: Kinase Inhibition
Many N,N'-diarylureas are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Sorafenib, a diarylurea, is a clinically approved multi-kinase inhibitor. The 2-ethylphenylurea scaffold can be incorporated into designs targeting specific kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis. Small molecule inhibitors like diarylureas are typically Type II inhibitors. They bind to the kinase domain in its inactive "DFG-out" conformation. The urea moiety is crucial for this interaction, forming key hydrogen bonds with a conserved glutamate residue in the αC-helix and the backbone amide of the aspartate residue in the DFG motif. This binding stabilizes the inactive state of the kinase, preventing its activation (autophosphorylation) and blocking downstream signaling cascades that lead to cell proliferation and migration.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data on Phenylurea Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ | Reference |
| Biphenyl-aryl urea (L9) | VEGFR-2 | 0.22 nM | |
| Biphenyl-aryl urea (W15) | VEGFR-2 | 0.14 nM | |
| N-(4-Ethylphenyl)-N'-phenylurea (INH14) | IKKβ | 3.59 µM | |
| N-(4-Ethylphenyl)-N'-phenylurea (INH14) | IKKα | 8.97 µM |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kits and determines the direct inhibitory effect of a compound on kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution
-
Kinase assay buffer
-
Test compound (2-ethylphenylurea derivative) serially diluted in DMSO
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96-well plates
-
Luminometer
Methodology:
-
Prepare Master Mixture: Prepare a master mixture containing kinase assay buffer, ATP, and the kinase substrate.
-
Dispense Inhibitor: Add 5 µL of the serially diluted test compound to the wells of the 96-well plate. Include "positive control" (no inhibitor) and "blank" (no enzyme) wells containing only DMSO.
-
Add Enzyme: Dilute the VEGFR-2 enzyme in kinase assay buffer to the desired concentration. Add 20 µL of the diluted enzyme to all wells except the "blank" wells. Add 20 µL of buffer to the "blank" wells.
-
Initiate Reaction: Add 25 µL of the master mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for 45-60 minutes.
-
Detect ATP Consumption: After incubation, add 50 µL of Kinase-Glo® Max reagent to each well. This reagent measures the amount of ATP remaining in the solution. Lower ATP levels indicate higher kinase activity.
-
Measure Luminescence: Incubate at room temperature for 15 minutes to stabilize the luminescent signal. Measure the luminescence using a microplate reader.
-
Data Analysis: The inhibitory activity is calculated based on the reduction in luminescence (indicating less ATP consumption) compared to the positive control. The IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%—is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-ethyl substituted phenylureas is highly dependent on the nature of the substituents on both the phenyl ring (N) and the second nitrogen atom (N').
-
Role of the 2-Ethyl Group: As previously mentioned, the ortho-ethyl group restricts the conformation of the phenyl ring. In kinase inhibition, this can help position adjacent groups for optimal interactions within the ATP-binding pocket. For herbicidal activity, the size and lipophilicity of this group can influence binding affinity to the D1 protein. Studies on ethylenediurea derivatives have shown that an ethyl substituent on the phenyl ring can significantly enhance anti-proliferative activity.
-
Substituents on the N'-Aryl Ring (for Kinase Inhibition):
-
Hinge-Binding Region: For VEGFR-2 inhibitors, the N'-group is often a heteroaromatic ring (like pyridine or quinoline) that interacts with the "hinge region" of the kinase active site through hydrogen bonds.
-
Hydrophobic Pocket: The terminal part of the N'-substituent extends into a hydrophobic region. Electron-withdrawing groups (e.g., -CF₃, -Cl) on this terminal ring often enhance activity by increasing binding affinity or altering electronic properties.
-
-
Substituents on the N'-Alkyl/Aryl Group (for Herbicidal Activity):
-
The N' position is typically substituted with small alkyl and/or alkoxy groups (e.g., -CH₃, -OCH₃). The combination of these groups fine-tunes the electronic properties and steric fit within the Q₈-binding pocket of the D1 protein, directly impacting herbicidal potency.
-
Conclusion and Future Perspectives
2-Ethyl substituted phenylureas are a versatile and potent class of biologically active molecules. Their synthesis is straightforward, allowing for the rapid generation of diverse chemical libraries. The ortho-ethyl group provides a key structural element that enforces a conformationally restricted geometry, which can be exploited for potent and selective targeting of enzymes like protein kinases and the D1 protein of Photosystem II.
For drug development professionals, the diarylurea scaffold remains a highly attractive starting point for the design of novel kinase inhibitors. Future work should focus on optimizing the N'-substituent in combination with the 2-ethylphenyl moiety to achieve greater selectivity against specific kinases, thereby reducing off-target effects and improving the therapeutic index. For agrochemical researchers, a deeper understanding of the interactions within the PSII binding site could lead to the development of new herbicides with improved efficacy and better environmental profiles. The continued exploration of this chemical space promises to yield novel compounds with significant therapeutic and agricultural applications.
References
-
Li, Y., et al. (2015). Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. Bioorganic & Medicinal Chemistry, 23(13), 3465-3473. [Link]
- Unknown. (n.d.).
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
UC Agriculture and Natural Resources. (n.d.). Photosystem II Inhibitors | Herbicide Symptoms. UC ANR. [Link]
- ACS Publications. (2026). Deep-Learning-Enhanced Living Biophotovoltaics: Predictive Photocurrent Modeling and Sensitive Herbicide Biosensing.
- Unknown. (n.d.).
- Singh, P., & Mittal, A. (2008).
Methodological & Application
Synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea: An Application Note and Detailed Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea from 4-bromo-2-ethylaniline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline necessary safety precautions, and detail the analytical methods for the characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction
Substituted phenylureas are a significant class of compounds in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities, including herbicidal, insecticidal, and therapeutic properties.[1][2] The target molecule, this compound, serves as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring, is a common scaffold in drug discovery.
The synthesis described herein involves the reaction of 4-bromo-2-ethylaniline with dimethylcarbamoyl chloride. This method is a common and efficient route for the preparation of N,N-disubstituted ureas.[1] The protocol has been optimized for high yield and purity, with a focus on practical and scalable laboratory application.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-bromo-2-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride.
The rationale for selecting this specific pathway is its reliability and high conversion rate. The electron-donating nature of the ethyl group on the aniline ring enhances the nucleophilicity of the amino group, thereby facilitating the reaction. The presence of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated as a byproduct, driving the reaction to completion.
Experimental Protocol
Materials and Equipment
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier | Notes |
| 4-Bromo-2-ethylaniline | 45762-41-2 | 200.08 | ≥98% | Georganics | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3][4][5] |
| Dimethylcarbamoyl chloride | 79-44-7 | 107.54 | ≥98% | CPAchem | Toxic if inhaled. May cause cancer. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7][8] |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | ≥99.8% | Major Chemical Supplier | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | ≥99.8% | Major Chemical Supplier | Suspected of causing cancer. Causes skin irritation and serious eye irritation. |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | N/A | Prepared in-house | Used for aqueous workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Laboratory Grade | Major Chemical Supplier | Used as a drying agent. |
Table 2: Recommended Equipment
| Equipment | Purpose |
| Round-bottom flask (250 mL) | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of the reaction mixture |
| Dropping funnel | Controlled addition of reagents |
| Condenser | To prevent solvent loss during heating |
| Ice bath | For temperature control |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Buchner funnel and filter flask | For solid filtration |
| pH paper | To monitor the pH during workup |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Synthesis Procedure
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. Dimethylcarbamoyl chloride is a suspected carcinogen and is toxic; handle with extreme care.[6][7][8]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-ethylaniline (10.0 g, 50.0 mmol).
-
Solvent and Base Addition: Dissolve the aniline in 100 mL of anhydrous dichloromethane (DCM). To this solution, add anhydrous pyridine (4.35 mL, 55.0 mmol, 1.1 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: In a dropping funnel, prepare a solution of dimethylcarbamoyl chloride (5.1 mL, 55.0 mmol, 1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution dropwise to the stirred aniline solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain the pure this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, Ar-H), ~7.2 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.2 (s, 1H, NH), ~3.0 (s, 6H, N(CH₃)₂), ~2.6 (q, 2H, CH₂CH₃), ~1.2 (t, 3H, CH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~155 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~36 (N(CH₃)₂), ~24 (CH₂CH₃), ~14 (CH₂CH₃) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₅BrN₂O: 271.04, found: 271.0. Isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) should be observed. |
| FT-IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2970 (C-H stretch), ~1640 (C=O stretch, urea), ~1580, 1480 (C=C stretch, aromatic) |
Mechanistic Diagram
Caption: Nucleophilic acyl substitution mechanism.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined safety and experimental procedures, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided analytical data serves as a benchmark for product characterization, ensuring the desired compound is obtained with high purity.
References
-
CPAChem. (n.d.). Safety data sheet - Dimethylcarbamoyl chloride. Retrieved February 13, 2026, from [Link]
-
Georganics. (2011, January 24). SAFETY DATA SHEET 4-BROMO-2-ETHYLANILINE. Retrieved February 13, 2026, from [Link]
-
Patil, S. A., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Scientific Reports, 8(1), 9031. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-ethylaniline. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Dimethylcarbamoyl Chloride. Retrieved February 13, 2026, from [Link]
-
Georganics. (n.d.). 4-Bromo-2-ethylaniline. Retrieved February 13, 2026, from [Link]
-
Song, H., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(8), 3977-3983. [Link]
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. georganics.sk [georganics.sk]
- 4. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-ethylaniline - High purity | EN [georganics.sk]
- 6. cpachem.com [cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
The Chan-Lam Coupling of Dimethylurea and Aryl Boronic Acids: A Comprehensive Guide for Synthetic and Medicinal Chemists
Introduction: A Modern Approach to C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Among the powerful tools available to chemists, the Chan-Lam coupling reaction has emerged as a highly versatile and practical method for forming these crucial linkages.[1] This copper-catalyzed cross-coupling of an N-H containing compound with a boronic acid offers a milder and often more functional-group-tolerant alternative to traditional methods like the Buchwald-Hartwig amination.[2]
This application note provides a detailed exploration of the Chan-Lam coupling reaction, with a specific focus on the use of dimethylurea as the nitrogen nucleophile for the synthesis of N-aryl ureas. These products are valuable scaffolds in drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and discuss the critical parameters that influence its success.
Mechanistic Insights: The Copper Catalytic Cycle
The Chan-Lam coupling reaction proceeds through a copper-mediated oxidative mechanism.[2] While the precise details can be complex and influenced by the specific reaction conditions, a generally accepted catalytic cycle is illustrated below.[3] The reaction is typically catalyzed by copper(II) salts, such as copper(II) acetate (Cu(OAc)₂), and often utilizes atmospheric oxygen as the terminal oxidant.[4]
The key steps in the catalytic cycle are:
-
Ligand Exchange/Transmetalation: The reaction initiates with the coordination of the aryl boronic acid to the copper(II) center, followed by transmetalation to form a copper(II)-aryl intermediate.
-
Coordination of the Nucleophile: The N-H containing nucleophile, in this case, dimethylurea, coordinates to the copper(II)-aryl complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl group and the nucleophile couple, and the product is released from the copper center, which is reduced to copper(I).
-
Oxidation: The copper(I) species is re-oxidized to the active copper(II) catalyst by an oxidant, most commonly oxygen from the air, to complete the catalytic cycle.[3]
// Nodes CuII [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBOH2 [label="ArB(OH)₂", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ArCuII [label="Ar-Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Me2NUrea [label="(CH₃)₂NCONH₂ (Dimethylurea)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Complex [label="[(CH₃)₂NCONH]Ar-Cu(II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-NHCON(CH₃)₂ (Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CuI [label="Cu(I)", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidant [label="O₂ (Air)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges ArBOH2 -> CuII [label=" Transmetalation"]; CuII -> ArCuII; Me2NUrea -> ArCuII [label=" Coordination"]; ArCuII -> Complex; Complex -> Product [label=" Reductive\n Elimination"]; Complex -> CuI; Oxidant -> CuI [label=" Oxidation"]; CuI -> CuII; } केंद Figure 1: A simplified representation of the catalytic cycle for the Chan-Lam coupling of dimethylurea with an aryl boronic acid.
Key Reaction Parameters and Optimization
The efficiency and outcome of the Chan-Lam coupling are influenced by several factors. A systematic optimization of these parameters is often necessary to achieve high yields and purity.
| Parameter | Common Choices | Influence and Considerations | Citation |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, Cu(acac)₂, CuCl₂ | Copper(II) acetate is the most commonly used and is generally effective. The choice of counter-ion can influence reactivity. | [3] |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Toluene | The solvent choice can affect the solubility of reagents and the reaction rate. Dichloromethane is a common starting point for these reactions. | [3] |
| Base | Triethylamine (Et₃N), Pyridine, K₂CO₃, DIPEA | A base is often required to deprotonate the nucleophile, increasing its reactivity. Tertiary amines like triethylamine are frequently employed. | [3] |
| Temperature | Room Temperature to 100 °C | Many Chan-Lam couplings proceed efficiently at room temperature, which is a significant advantage. For less reactive substrates, heating may be necessary. | [3][4] |
| Atmosphere | Air | The reaction is conveniently run open to the air, as oxygen serves as the terminal oxidant for catalyst regeneration. | [4] |
Experimental Protocol: N-Arylation of Dimethylurea
This section provides a representative, step-by-step protocol for the Chan-Lam coupling of an aryl boronic acid with dimethylurea.
Materials:
-
Aryl boronic acid (1.0 mmol, 1.0 equiv)
-
Dimethylurea (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Workflow Diagram:
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add the aryl boronic acid (1.0 mmol), dimethylurea (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (5 mL) to the flask, followed by a magnetic stir bar. Add triethylamine (2.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere, for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl dimethylurea.
Applications in Drug Discovery and Development
The urea moiety is a common structural motif in a wide range of biologically active compounds and approved drugs. The ability to synthesize N-aryl ureas through the Chan-Lam coupling provides a valuable tool for medicinal chemists. This reaction allows for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The mild reaction conditions are often compatible with sensitive functional groups found in drug candidates.[5]
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a different copper source or base. The stoichiometry of the reagents can also be adjusted.
-
Side Reactions: Common side reactions include the homocoupling of the aryl boronic acid and protodeboronation.[6] Careful control of the reaction conditions can help to minimize these undesired pathways.
-
Substrate Scope: The electronic properties of the aryl boronic acid can influence the reaction rate. Electron-rich aryl boronic acids tend to react more readily.
Conclusion
The Chan-Lam coupling of dimethylurea with aryl boronic acids is a robust and convenient method for the synthesis of N-aryl ureas. Its operational simplicity, mild reaction conditions, and tolerance of a variety of functional groups make it an attractive strategy for researchers in both academic and industrial settings. By understanding the underlying mechanism and key reaction parameters, scientists can effectively apply this powerful transformation to accelerate their research and development efforts.
References
-
Synthetic applications and methodology development of Chan–Lam coupling: a review. Molecular Diversity, 23(1), 215-247.
-
Chan-Lam Coupling. Organic Chemistry Portal.
-
(PDF) Cu(Acac)2-catalyzed N-Arylations of Phenylurea with Aryl Boronic Acid. ResearchGate.
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry.
-
Chan–Lam coupling reactions: Synthesis of heterocycles. Tetrahedron, 68(38), 7735-7754.
-
Synthesis of N-arylated amide 110 through Chan–Lam coupling. ResearchGate.
-
Chan–Lam coupling. Wikipedia.
-
Urea derivative synthesis by amidation. Organic Chemistry Portal.
-
Copper-Catalyzed Arylation with Boronic Acids for the Synthesis of N1-Aryl Purine Nucleosides. ResearchGate.
-
Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523.
-
Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances, 5(51), 40781-40784.
Sources
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed protodeboronation of arylboronic acids in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Welcome to the technical support resource for 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound in aqueous systems. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to provide direct solutions to issues you may face during your experiments.
Part 1: Foundational Understanding & Initial Assessment
Q1: I've just received my vial of this compound. Why won't it dissolve directly in my aqueous buffer or cell culture medium?
A1: The molecular structure of this compound strongly predicts poor water solubility. Let's break down why:
-
Lipophilic Phenyl Group: The core structure is a phenyl ring, which is inherently hydrophobic.
-
Hydrophobic Substituents: The presence of a bromine atom and an ethyl group further increases the molecule's lipophilicity (its tendency to dissolve in fats, oils, and non-polar solvents).
-
Urea Moiety: While the dimethylurea group contains polar nitrogen and oxygen atoms capable of hydrogen bonding, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule.
Such compounds are often described as 'brick-dust' or 'grease-ball' molecules in pharmaceutical development, indicating that significant energy is required to break their crystal lattice and/or solvate them in water.[1] Consequently, direct dissolution in aqueous solutions is almost always unsuccessful and not a recommended starting point.
Q2: I prepared a stock solution in DMSO, but when I dilute it into my aqueous experimental system, a precipitate forms immediately. What is happening?
A2: This is a classic and very common problem known as solvent-shifting precipitation . Here's the mechanism:
-
High Solubility in Organic Solvent: Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because DMSO is an excellent organic solvent capable of disrupting the compound's crystal structure and solvating it effectively.
-
Sudden Polarity Shift: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer or media, the solvent environment for the compound molecule abruptly shifts from being predominantly organic to almost entirely aqueous.
-
Exceeding Aqueous Solubility Limit: The compound's thermodynamic solubility limit in the final aqueous system is much lower than the concentration you are trying to achieve. Unable to remain dissolved in the now highly polar water-based environment, the compound molecules rapidly agglomerate and crash out of solution as a solid precipitate.[2]
This precipitation can lead to drastically inaccurate experimental results, as the actual concentration of the dissolved, active compound is unknown and far lower than your target concentration.
Part 2: Systematic Troubleshooting Workflow
The following workflow provides a logical progression for tackling solubility issues, from simple adjustments to more advanced formulation strategies.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Part 3: Detailed Solubilization Strategies (FAQs)
Q3: My compound still precipitates even at low concentrations. What are the next steps according to the workflow?
A3: When simple dilution fails, you must modify the aqueous vehicle itself to make it more hospitable to your compound. The primary strategies involve using formulation excipients.[3]
| Strategy | Mechanism of Action | Common Examples | Pros | Cons |
| Co-solvency | Reduces the overall polarity of the solvent system by blending water with a water-miscible organic solvent, making it more favorable for lipophilic compounds.[4] | DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400) | Simple to implement; effective for many compounds. | High concentrations can be toxic to cells or animals; risk of precipitation upon further dilution. |
| Surfactant Micellar Solubilization | Surfactants are amphiphilic molecules that, above a critical concentration (CMC), form micelles. The hydrophobic core of the micelle encapsulates the drug, while the hydrophilic shell interacts with water.[5][6] | Polysorbates (Tween® 20, 80), Cremophor® EL (Kolliphor® EL), Poloxamers | High solubilization capacity for very insoluble compounds. | Can interfere with biological assays; potential for cell toxicity.[2] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The drug molecule gets encapsulated within this cavity, forming a soluble inclusion complex.[3][7] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Generally low toxicity; widely used in pharmaceutical formulations. | Can be expensive; competition for the cavity by other molecules is possible. |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble ionized (salt) form.[8][9] | Use of acids (HCl) or bases (NaOH) | Very effective for compounds with acidic or basic functional groups. | The urea moiety is generally considered neutral and not readily ionizable, making this strategy likely ineffective for this specific compound. |
For this compound, which is a neutral molecule, Co-solvency , Surfactant Solubilization , and Cyclodextrin Complexation are the most viable and recommended strategies.
Q4: How do I choose between co-solvents, surfactants, and cyclodextrins for my cell-based assay?
A4: The choice depends heavily on the sensitivity of your experimental system.
-
Start with Co-solvents: Begin by determining the maximum tolerable concentration of your primary solvent (e.g., DMSO) in your cell line (typically ≤0.5% v/v). If solubility is still an issue, consider adding a less toxic co-solvent like PEG-400 to your cell culture medium.
-
Move to Cyclodextrins: If co-solvents are too toxic or ineffective, cyclodextrins like HP-β-CD are often the next best choice. They are specifically designed to be well-tolerated in biological systems.
-
Use Surfactants as a Last Resort: Non-ionic surfactants like Tween-20 or Tween-80 can be very effective solubilizers but should be used with caution.[2] Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental endpoint (e.g., cell viability, signaling pathways).
Part 4: Experimental Protocols & Data Presentation
Protocol 1: Preparation of a Solubilized Formulation using a Co-solvent
This protocol details a method to prepare a 100 µM solution of the compound in a vehicle containing 1% DMSO and 5% PEG-400.
-
Prepare Stock Solution: Weigh 1 mg of this compound (M.W. ≈ 301.19 g/mol ) and dissolve it in 332 µL of 100% DMSO to create a 10 mM stock solution. Vortex until fully dissolved.
-
Prepare Co-solvent Vehicle: In a sterile tube, prepare your final aqueous medium (e.g., DMEM) containing 5% v/v PEG-400. For 10 mL of medium, this would be 9.5 mL of medium + 0.5 mL of PEG-400.
-
Make Intermediate Dilution (Optional but Recommended): To avoid localized high concentrations that can cause precipitation, first dilute the 10 mM stock 1:10 in 100% DMSO to create a 1 mM intermediate stock.
-
Final Dilution: Add 100 µL of the 1 mM intermediate stock to 9.9 mL of the co-solvent vehicle prepared in step 2. This results in a final concentration of 10 µM compound in a vehicle containing 1% DMSO and ~4.95% PEG-400.
-
Validation: Vortex the final solution gently. Visually inspect against a bright light for any signs of shimmering, cloudiness, or precipitate (Tyndall effect). A truly solubilized formulation should be perfectly clear.
Protocol 2: Preparation of a Solubilized Formulation using Cyclodextrin
This protocol details a method to prepare a formulation using HP-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer. Warm slightly (to ~40°C) and stir until fully dissolved.
-
Prepare Drug Stock: Prepare a concentrated stock of your compound in a minimal amount of a suitable organic solvent like ethanol or DMSO (e.g., 100 mM in DMSO).
-
Complexation: While vigorously stirring the cyclodextrin solution, slowly add the drug stock dropwise. The molar ratio of cyclodextrin to drug should be high (e.g., 100:1 or greater to start).
-
Equilibration: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complexation.
-
Filtration & Quantification: Filter the solution through a 0.22 µm syringe filter to remove any un-dissolved/un-complexed compound. It is highly recommended to then quantify the actual concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC-UV).
Caption: Mechanism of co-solvency: The co-solvent acts as a bridge between the lipophilic drug and the aqueous solvent.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. Retrieved from [Link]
-
PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study.... Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
Solubility of Things. (n.d.). Phenylurea. Retrieved from [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Phenylthiourea. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmpas.com [jmpas.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Introduction
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Substituted phenylureas are a class of compounds with diverse biological activities, making their unambiguous identification crucial for researchers and scientists. This guide provides an in-depth analysis of the spectroscopic properties of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea , a representative member of this class.
While a directly acquired experimental spectrum for this specific molecule is not publicly available, this guide leverages predictive models and comparative data from structurally analogous compounds to provide a robust analytical framework. We will delve into the interpretation of its predicted ¹H NMR spectrum and compare these findings with expected data from ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This multi-faceted approach ensures a high degree of confidence in the structural elucidation.
This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to apply modern analytical techniques for the characterization of small organic molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound dictates its unique spectroscopic fingerprint. Understanding the electronic environment of each atom is key to interpreting the resulting spectra.
Figure 2. General workflow for NMR sample preparation and data acquisition. [1][2]
-
Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. [1]2. Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. [3]3. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. [4] * Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H spectrum using an appropriate number of scans.
-
Acquire the ¹³C spectrum. This will typically require a larger number of scans than the ¹H spectrum. [2]4. Data Processing:
-
Apply a Fourier transform to the raw data.
-
Phase the resulting spectrum.
-
Apply a baseline correction.
-
For the ¹H spectrum, integrate the peaks to determine the relative number of protons.
-
Reference the spectrum using the residual solvent peak or an internal standard.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Figure 3. General workflow for ESI-MS analysis. [5][6]
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for electrospray, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the electrospray needle to generate a fine spray of charged droplets. [7] * Use a heated capillary and/or a drying gas (e.g., nitrogen) to evaporate the solvent from the droplets, leading to the formation of gas-phase ions. [6] * Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Processing: The instrument software will generate a mass spectrum showing the relative intensity of ions at different mass-to-charge (m/z) ratios.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Figure 4. General workflow for ATR-FTIR analysis of a solid sample. [8][9]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. [8]3. Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the infrared spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance spectrum.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Conclusion
This guide provides a comprehensive, albeit predictive and comparative, spectroscopic analysis of this compound. By integrating predicted ¹H NMR data with expected outcomes from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, we have constructed a detailed and reliable analytical profile for this compound. The provided protocols offer standardized methods for acquiring high-quality data for this and similar small molecules. This multi-technique approach underscores the importance of a holistic analytical strategy in modern chemical research, enabling confident structural elucidation even in the absence of a dedicated experimental standard.
References
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Ataman Kimya. (n.d.). N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). Ataman Kimya. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]
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The University of New Mexico. (n.d.). Tutorial :: Mass Spectrometry. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
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Western University. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]
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Krol, A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3.
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LCGC International. (2012, February 1). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of the three model urea molecules: 3BUA, 1B1CHUA, and.... Retrieved from [Link]
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ConnectSci. (1987). Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. IV. 13C N.M.R. Spectra of para-Substituted Phenols, Phenylureas and Phenyl Propionates. Australian Journal of Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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Wiley-VCH. (2010, February 1). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Retrieved from [Link]
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10(3), 113-119.
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The Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]
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Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0223636). Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylurea. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of urea raw material (Functional groups of urea: 3430 N-H, 3330 N-H, 2830 C-H, 1679 C = O, 1598 N-H, 1043 C-N). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
ResearchGate. (n.d.). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas. Retrieved from [Link]
-
PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
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PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (2023, February 17). 1-(4-Bromo-2,3,5,6-tetrafluoropheyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide. Retrieved from [Link]
-
NIST WebBook. (n.d.). Urea, N'-(4-chlorophenyl)-N,N-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 1,1′-(4-Methyl-m-phenylene)bis[3,3-dimethylurea]. Retrieved from [Link]
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SpectraBase. (n.d.). urea, N-(4-ethylphenyl)-N'-methyl- - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,1'-(4-methyl-m-phenylene)bis[3,3-dimethylurea]. Retrieved from [Link]
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Navigating Complexity: A Comparative Guide to the Mass Spectrometric Fragmentation of CAS 1504448-31-0 and its Analytical Alternatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of CAS 1504448-31-0, chemically identified as N-((1r,3S)-3-((6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-2,2-dimethylcyclobutyl)acetamide. We will explore the predictable fragmentation pathways of this multifaceted molecule, offering a robust framework for its identification and characterization. Furthermore, we will present a comparative overview of alternative analytical methodologies, equipping researchers with the knowledge to select the most appropriate technique for their specific research needs.
Unveiling the Molecular Blueprint: Predicted Mass Spectrometric Fragmentation
The fragmentation of N-((1r,3S)-3-((6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-2,2-dimethylcyclobutyl)acetamide under mass spectrometric conditions, particularly with soft ionization techniques like electrospray ionization (ESI), is anticipated to be a systematic process governed by the inherent chemical properties of its distinct structural motifs. The protonated molecule, [M+H]⁺, will serve as the precursor ion for subsequent fragmentation events.
The fragmentation cascade is likely initiated at the more labile bonds, with the N-acetyl group, the dimethylcyclobutyl linker, and the substituted imidazo[4,5-b]pyridine core each contributing to a characteristic set of product ions.
Key Fragmentation Pathways:
-
Loss of the Acetyl Group: A primary and highly probable fragmentation pathway involves the neutral loss of the acetyl group (CH₂=C=O, 42 Da) from the N-acetyl moiety. This is a common fragmentation for N-acetylated compounds and would result in a significant fragment ion.[1][2]
-
Cleavage of the Cyclobutane Ring: The dimethylcyclobutyl linker is another potential site of fragmentation. Cyclobutane derivatives are known to undergo ring-opening and subsequent cleavage.[3][4] This could manifest as the loss of neutral fragments corresponding to portions of the cyclobutane ring, or cleavage of the bond connecting the cyclobutane ring to the acetamide nitrogen.
-
Fragmentation of the Imidazo[4,5-b]pyridine Core: The heterocyclic core is a relatively stable moiety, but it can undergo characteristic cleavages. Fragmentation of the imidazo[4,5-b]pyridine ring system has been studied and can involve losses of small neutral molecules.[5] The presence of the chloro, methyl, and oxo substituents will influence the fragmentation pattern of this core structure.
-
Sequential Fragmentations: Following the initial fragmentation events, a cascade of secondary fragmentations is expected. For instance, the fragment ion resulting from the loss of the acetyl group could subsequently undergo cleavage within the cyclobutane ring or the heterocyclic core.
The presence of a chlorine atom will produce a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of approximately one-third of the M peak for fragments containing the chlorine atom. This isotopic signature is a powerful tool for confirming the presence of chlorine in the fragment ions.
A Comparative Look: Alternative Analytical Methodologies
While mass spectrometry stands as a premier technique for the structural elucidation and quantification of complex molecules like CAS 1504448-31-0, a comprehensive analytical strategy often involves complementary methods. The choice of technique is dictated by the specific analytical challenge, whether it be quantification in a complex matrix, confirmation of stereochemistry, or routine quality control.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, reproducible, and widely available. | Lower sensitivity and specificity compared to MS; may require chromophore for sensitive detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure determination and stereochemical assignment. | Lower sensitivity than MS, requires higher sample amounts, and is a more time-consuming analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like the one , which can add complexity. |
For routine quantification where sensitivity is not the primary concern, HPLC-UV offers a cost-effective and reliable solution.[6] However, for definitive identification, especially in complex biological matrices, the unparalleled sensitivity and structural information provided by LC-MS/MS is indispensable. NMR remains the gold standard for absolute structure confirmation.
Experimental Protocol: LC-MS/MS Analysis
This section provides a detailed, step-by-step methodology for the analysis of N-((1r,3S)-3-((6-chloro-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)methyl)-2,2-dimethylcyclobutyl)acetamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the analytical standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standard solutions for calibration curves.
-
Matrix Samples (e.g., Plasma): For the analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) method should be employed to remove interferences.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to achieve good separation from matrix components.
-
Ionization Mode: Positive ESI.
-
MS/MS Parameters:
-
Optimize the precursor ion (protonated molecule [M+H]⁺).
-
Optimize collision energy to induce fragmentation and select characteristic product ions for Multiple Reaction Monitoring (MRM).
-
3. Data Acquisition and Analysis:
-
Acquire data in MRM mode for quantitative analysis, monitoring the transitions from the precursor ion to the selected product ions.
-
For qualitative analysis and confirmation of fragmentation pathways, acquire full scan and product ion scan data.
-
Process the data using the instrument's software to generate calibration curves and quantify the analyte in unknown samples.
Visualizing the Fragmentation Cascade
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways and the experimental workflow.
Sources
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- 3. Sci-Hub. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations / Rapid Communications in Mass Spectrometry, 1998 [sci-hub.ru]
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Mastering Purity: A Comparative Guide to the Characterization of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea Reference Standard
In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the accuracy of all subsequent analytical measurements is built. For a compound such as 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea, a molecule with potential applications in targeted therapies, establishing a high-purity reference standard is not merely a quality control checkpoint; it is a critical determinant of safety and efficacy in the final drug product.
This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of a this compound reference standard. We will delve into the causality behind the selection of orthogonal analytical methods, present detailed experimental protocols, and compare hypothetical data from two different lots to illustrate the practical application of these techniques. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.
The Imperative of Orthogonal Purity Assessment
A single analytical technique is seldom sufficient to declare a reference standard as "pure." Each method has its own inherent biases and limitations. A comprehensive purity assessment, therefore, relies on an orthogonal approach, employing multiple analytical techniques that measure different physicochemical properties of the compound. This strategy provides a more complete and trustworthy purity profile. For this compound, a robust purity assessment should encompass:
-
Chromatographic Purity: To separate and quantify organic impurities.
-
Identity and Structural Confirmation: To verify the molecular structure and identify any co-eluting impurities.
-
Absolute Quantitative Purity: To determine the mass fraction of the pure analyte.
-
Water Content: To account for the presence of water, which can affect the true concentration.
-
Residual Solvents: To quantify any solvents remaining from the synthesis and purification process.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic compounds like this compound. Its high resolving power allows for the separation of the main compound from structurally similar impurities. The choice of a reversed-phase method is logical for this moderately non-polar molecule.
Experimental Protocol: HPLC Purity Assessment
1. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of Acetonitrile:Water (1:1).
2. System Suitability: Before sample analysis, the system suitability must be verified according to USP General Chapter <621> Chromatography[1][2][3][4][5]. This ensures the chromatographic system is performing adequately. A standard solution of this compound containing a small amount of a known related substance (e.g., the des-bromo impurity) should be injected.
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Resolution: ≥ 2.0 between the main peak and the known impurity.
3. Data Analysis: The purity is determined by the area percent method. The area of each impurity peak is expressed as a percentage of the total peak area.
Comparative Data: HPLC Purity
| Parameter | Lot A | Lot B |
| Purity (Area %) | 99.85% | 99.62% |
| Largest Impurity | 0.08% | 0.15% |
| Total Impurities | 0.15% | 0.38% |
Interpretation: Lot A demonstrates a higher chromatographic purity with a lower level of total and individual impurities compared to Lot B. The higher level of the largest impurity in Lot B may warrant further investigation to identify its structure.
Figure 1: HPLC Purity Assessment Workflow.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of a substance without the need for a reference standard of the same compound.[6][][8][9] The technique relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6][]
Experimental Protocol: qNMR Purity Assay
1. Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Program: A calibrated 90° pulse with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Acquisition: 16 scans.
2. Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound and 10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
3. Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard (maleic acid)
Comparative Data: qNMR Purity
| Parameter | Lot A | Lot B |
| qNMR Purity (%) | 99.7% | 99.1% |
Interpretation: The qNMR results corroborate the HPLC findings, indicating that Lot A has a higher absolute purity than Lot B. The qNMR value is often considered the "true" purity, as it is a direct measure of the mass fraction of the analyte.
Figure 2: qNMR Purity Assessment Workflow.
Mass Spectrometry: Structural Confirmation and Impurity Identification
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of the reference standard. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information, which is particularly useful for identifying unknown impurities.[10][11][12]
Experimental Protocol: LC-MS Analysis
1. Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
LC Conditions: Same as the HPLC method described above, but with a proportionally adjusted flow rate and gradient for UPLC.
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Mass Range: m/z 50-1000.
-
Data Acquisition: MSE (a data-independent acquisition mode that collects both precursor and fragment ion data in a single run).
2. Data Analysis:
-
Confirm the molecular weight of the main peak by extracting the exact mass of the [M+H]+ ion.
-
Compare the measured mass with the theoretical mass.
-
For any significant impurities detected in the HPLC analysis, examine their mass spectra and fragmentation patterns to propose potential structures.
Comparative Data: Mass Spectrometry Findings
| Parameter | Lot A | Lot B |
| [M+H]+ (measured) | 285.0648 | 285.0649 |
| [M+H]+ (theoretical) | 285.0653 | 285.0653 |
| Mass Accuracy (ppm) | -1.75 | -1.40 |
| Major Impurity (Lot B) | N/A | m/z 257.0699 ([M-C2H4+H]+) |
Interpretation: The HRMS data for both lots confirm the elemental composition of this compound. In Lot B, the major impurity was identified as the des-ethyl analog, likely a process-related impurity from the starting material.
Karl Fischer Titration: Quantifying Water Content
The presence of water can significantly impact the purity value of a reference standard. Karl Fischer titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water.[13][14][15][16]
Experimental Protocol: Coulometric Karl Fischer Titration
1. Instrumentation:
-
Mettler Toledo C30 Coulometric Karl Fischer Titrator or equivalent.
2. Reagents:
-
Anode and cathode solutions appropriate for ketones and aldehydes if potential interference is suspected, otherwise general-purpose reagents.
3. Procedure:
-
The titrator is conditioned to a stable, low drift rate.
-
Accurately weigh approximately 50 mg of the reference standard and introduce it into the titration cell.
-
The titration is initiated and runs until the endpoint is reached.
-
The water content is automatically calculated by the instrument.
Comparative Data: Water Content
| Parameter | Lot A | Lot B |
| Water Content (%) | 0.12% | 0.25% |
Interpretation: Lot B has a higher water content than Lot A. This should be accounted for when calculating the final, corrected purity.
Final Purity Assignment: A Mass Balance Approach
The final purity of the reference standard is determined using a mass balance approach, which takes into account all measured components:
Purity = qNMR Purity * (100% - Water Content - Residual Solvents - Non-combustible Impurities) / 100%
Assuming residual solvents and non-combustible impurities are negligible (which would be confirmed by techniques like headspace GC and TGA, respectively), the final purity can be calculated.
Comparative Purity Assignment
| Parameter | Lot A | Lot B |
| qNMR Purity | 99.7% | 99.1% |
| Water Content | 0.12% | 0.25% |
| Final Assigned Purity | 99.6% | 98.8% |
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to the purity assessment of the this compound reference standard. By employing orthogonal techniques such as HPLC, qNMR, Mass Spectrometry, and Karl Fischer titration, a highly confident and well-characterized purity value can be assigned. The comparative data between Lot A and Lot B illustrates how these methods can be used to not only determine the overall purity but also to identify and quantify specific impurities, providing valuable feedback for process chemists to optimize the synthesis and purification of the reference standard. Adherence to these rigorous analytical principles is paramount to ensuring the quality and reliability of data throughout the drug development lifecycle.
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<621> CHROMATOGRAPHY . In: United States Pharmacopeia and National Formulary (USP-NF). Rockville, MD: United States Pharmacopeial Convention.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy.
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) . Jordi Labs.
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Understanding the Latest Revisions to USP <621> . Agilent.
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USP-NF 〈621〉 Chromatography . USP-NF.
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<621> Chromatography - USP-NF ABSTRACT . USP-NF.
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry . Journal of the American Society for Mass Spectrometry.
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Are You Sure You Understand USP <621>? . LCGC International.
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA.
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Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers . PubMed.
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Quantitative NMR Spectroscopy . Acanthus Research.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH.
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Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry . PubMed.
-
A Guide to Quantitative NMR (qNMR) . Emery Pharma.
-
Karl Fischer Titration Guide for Water (Moisture) Determination . Mettler Toledo.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap.
-
Water Content Standards for Karl Fischer Titration . ASI Standards.
-
Water Determination (Karl Fischer Method) . The Japanese Pharmacopoeia.
-
What is qNMR and why is it important? . Mestrelab Resources.
-
qNMR Standards . Goss Scientific.
-
Karl Fischer Standards . Merck Millipore.
-
Karl Fischer Titration Tips: Water Content Measurement . Sigma-Aldrich.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
For the diligent researcher, scientist, and drug development professional, the commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory best practices. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), a conservative approach grounded in the principles of chemical safety and an understanding of its structural analogues is paramount.
The core principle of this guide is to treat this compound as a potentially hazardous, halogenated organic compound. This approach is based on its chemical structure, which includes a brominated aromatic ring and a substituted urea moiety, characteristics often associated with environmental persistence and potential toxicity.
Inferred Hazard Assessment and Physicochemical Properties
Due to the lack of a specific SDS for this compound, the following table summarizes its inferred hazards and properties based on its chemical class (substituted phenylurea and brominated aromatic compound). This information should be used to guide safe handling and disposal practices.
| Parameter | Inferred Information/Recommendation | Justification |
| Physical State | Solid | Based on similar substituted urea compounds. |
| Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin. | Substituted ureas can exhibit toxicity, and many phenylurea compounds are used as herbicides due to their biological activity. |
| Environmental Hazard | Potentially persistent and toxic to aquatic life. | Brominated organic compounds are often persistent in the environment. Phenylurea herbicides can have ecotoxicological effects. |
| Reactivity | Stable under normal laboratory conditions. Avoid strong oxidizing agents. | General reactivity profile for similar organic compounds. |
| Solubility | Likely soluble in organic solvents, with low solubility in water. | Typical for aromatic compounds with alkyl and halogen substituents. |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear and actionable plan for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a secure lid).
-
The label should clearly state "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
-
Contaminated Labware:
-
Disposable items such as weighing paper, contaminated gloves, and pipette tips should be placed in the solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) three times. The solvent rinsate must be collected as hazardous liquid waste.
-
-
Liquid Waste (Solutions and Rinsates):
-
Collect all solutions containing this compound and the solvent rinsates from decontamination in a dedicated "Halogenated Organic Waste" container.
-
This container should be a screw-cap bottle, properly vented if necessary, and clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and a list of all components, including "this compound" and the solvent(s) used.
-
Crucially, do not mix halogenated waste with non-halogenated organic waste. This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental risks.
-
3. Storage of Waste:
-
Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and sources of ignition.
-
Ensure all waste containers are securely closed when not in use.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with a complete and accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Scientific Rationale for Cautious Disposal
The stringent disposal protocol outlined above is necessitated by the chemical's structure.
-
The Phenylurea Moiety: Many substituted phenylurea compounds are known to have biological activity and are used as herbicides. Their mode of action often involves inhibiting essential biological processes, which can make them toxic to non-target organisms if released into the environment. Improper disposal could lead to contamination of soil and water.[1][2][3]
-
The Brominated Aromatic Ring: The presence of a carbon-bromine bond classifies this compound as a halogenated organic. Halogenated organic compounds are often more resistant to natural degradation processes, leading to environmental persistence.[4] Furthermore, the combustion of brominated compounds at insufficiently high temperatures can lead to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), which are highly toxic and persistent organic pollutants.[5] Therefore, specialized high-temperature incineration is the preferred disposal method for halogenated organic waste.[5]
The Imperative of EHS Consultation
This guide provides a robust framework for the safe disposal of this compound. However, it is not a substitute for local regulations and institutional policies. It is mandatory to consult with your organization's Environmental Health and Safety (EHS) department before proceeding with any disposal. Your EHS office will provide specific guidance based on local, state, and federal regulations and will have established procedures for the management of hazardous waste.
By adhering to these procedures, you not only ensure your own safety and that of your colleagues but also uphold the scientific community's responsibility to protect the environment.
References
- Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
- PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- ECHA. (2024, December 18). Investigation report on aromatic brominated flame retardants.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- US EPA. (2025, July 3). Safe Disposal of Pesticides.
- National Pesticide Information Center. (2026, January 6). Disposal of Pesticides.
- NEDT. (2021, November 15). Safe Disposal of Herbicides and Pesticides.
- PMC. (2016, April 26). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes.
- Extension. (2025, August 7). Safe and Responsible Pesticide Disposal: What to Do with Unused Products.
- Earth911. (2024, September 4). Recycling Mystery: Disposing Of Herbicides And Packaging Safely.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- PubMed. (n.d.). QSAR modelling of the toxicity to Tetrahymena pyriformis by balance of correlations.
- PMC. (n.d.). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products.
- NIH. (n.d.). Acute toxicity dataset for QSAR modeling and predicting missing data of six pesticides.
- JRC Publications Repository. (n.d.). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity.
- Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA.
- PrepChem.com. (n.d.). Synthesis of 1,3-dimethylurea hydrochloride.
- Sigma-Aldrich. (n.d.). 1-(4-bromo-2,6-dimethylphenyl)-3-methylurea.
- Google Patents. (n.d.). US2444023A - Preparation of dimethyl urea.
- Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
- Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA.
- OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1.
- Carl ROTH. (n.d.). Safety Data Sheet: Tetramethylurea.
Sources
- 1. epa.gov [epa.gov]
- 2. Disposal of Pesticides [npic.orst.edu]
- 3. Safe Disposal of Herbicides and Pesticides - NEDT [nedt.org]
- 4. mdpi.com [mdpi.com]
- 5. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea .
Advisory: As this specific substituted phenylurea is a specialized research compound/intermediate, its safety profile is derived from Structure-Activity Relationships (SAR) of the Phenylurea Herbicide Class (e.g., Diuron, Chlorotoluron, Metobromuron). Users must apply the Precautionary Principle , treating the substance as a potential carcinogen and aquatic toxin until specific toxicological data proves otherwise.
Part 1: Executive Safety Assessment
Compound Classification: Halogenated Phenylurea Primary Hazards (Class-Based Prediction):
-
Health: Suspected Carcinogen (Category 2), Specific Target Organ Toxicity (Blood/Liver), Reproductive Toxicity.
-
Environmental: Acute/Chronic Aquatic Toxicity (Category 1) — Do not release to drains.
-
Physical: Combustible solid; dust explosion hazard if micronized.
PPE Selection Matrix
Select protection based on the specific operational phase.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Body Protection | Rationale |
| Storage & Transport | N/A (Sealed) | Single Nitrile (4 mil) | Safety Glasses, Lab Coat | Prevents accidental contact with exterior packaging. |
| Weighing (Solid) | P100 / N99 Respirator or Fume Hood | Double Nitrile (Outer: 4 mil, Inner: 2 mil) | Safety Goggles, Tyvek Sleeves | High risk of inhalation; P100 filters 99.97% of particulates. |
| Solubilization (e.g., in DMSO) | Fume Hood (Mandatory) | Laminate Film (Silver Shield) or High-Grade Nitrile | Face Shield + Goggles, Chem-Resistant Apron | DMSO permeates nitrile rapidly, carrying the toxin through skin. |
| Spill Cleanup | Full Face Respirator (P100 + Organic Vapor) | Double Nitrile or Butyl Rubber | Tyvek Coverall (Type 5/6) | Prevents systemic exposure during high-concentration cleanup. |
Part 2: Technical Handling Protocol
Storage & Stability
-
Environment: Store in a cool, dry place (
), away from direct light. -
Segregation: Keep away from strong oxidizing agents and strong acids.[1] Brominated ureas can decompose to release toxic fumes (
) under thermal stress. -
Container: Amber glass or high-density polyethylene (HDPE) with a PTFE-lined cap.
Solubilization Workflow (DMSO/Ethanol)
-
Context: Phenylureas are lipophilic. When dissolved in penetrative solvents like DMSO, the risk of transdermal toxicity increases exponentially.
-
Protocol:
-
Setup: Place balance inside a certified chemical fume hood. If weighing outside, use a powder containment balance enclosure.
-
Donning: Put on inner nitrile gloves, Tyvek sleeves, and outer chemical-resistant gloves.
-
Weighing: Use an anti-static weighing boat. Avoid using spatulas that generate static charge.
-
Dissolution: Add solvent slowly to the solid. Do not vortex open tubes; use capped vessels only.
-
Labeling: Mark all solutions with "TOXIC: Phenylurea Derivative" and the solvent type.
-
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Prohibition: NEVER dispose of down the sink. Phenylureas are persistent organic pollutants (POPs) in water systems.
-
Method:
-
Solids: Collect in a dedicated hazardous waste drum labeled "Solid Toxic Waste (Halogenated)."
-
Liquids: Collect in "Halogenated Solvent Waste" containers.
-
Destruction: High-temperature incineration (
) is required to safely break down the C-Br bond and prevent the formation of brominated dioxins.
-
Part 3: Operational Diagrams
Safe Handling Workflow
This logic flow ensures containment integrity from storage to reaction.
Caption: Decision logic for PPE selection and engineering controls based on physical state (Solid vs. Liquid).
Emergency Spill Response Pathway
Immediate actions to mitigate exposure during accidental release.[1]
Caption: Step-by-step containment protocol for dry powder vs. liquid solution spills.
References
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: Phenylurea Herbicides Class Assessment. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Diuron (Structural Analog). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[3][4] Laboratory Safety Guidance: Handling Hazardous Chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
